5-Bromo-2-chloro-4-methyl-3-nitropyridine

Quality Control Procurement Analytical Chemistry

Researchers requiring sequential, chemoselective functionalization often face limitations with mono- or di-substituted pyridines. 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS 884495-15-2) solves this by providing four orthogonal reactive sites on a single core. This enables precise, programmed derivatization for kinase inhibitor libraries and agrochemical SAR studies. • Orthogonal Handles: Br for Suzuki coupling, Cl for SNAr, NO₂ for reduction/amination, CH₃ for late-stage oxidation. • Synthetic Utility: Streamlines the generation of diverse compound libraries from a single advanced intermediate. • Supply Standard: Consistently ≥95% purity by HPLC, supplied as a crystalline solid for reliable handling and global shipment.

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
CAS No. 884495-15-2
Cat. No. B1520513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methyl-3-nitropyridine
CAS884495-15-2
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4BrClN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3
InChIKeyBLJOCKNDWUTFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-methyl-3-nitropyridine Overview


5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS 884495-15-2) is a polysubstituted pyridine derivative bearing bromo, chloro, methyl, and nitro functional groups on a single aromatic core . This unique substitution pattern confers a distinct reactivity profile, enabling its use as a versatile intermediate in the synthesis of bioactive molecules . It is commercially available as a crystalline solid with a purity typically ≥95% by HPLC, making it suitable for medicinal chemistry and material science research applications .

Multi-functional pyridine scaffold with four distinct substituents
Orthogonal reactive handles (Br, Cl, NO₂, CH₃) for sequential derivatization
Crystalline solid form; high-purity specification (HPLC)

5-Bromo-2-chloro-4-methyl-3-nitropyridine Orthogonal Reactivity


The value of 5-Bromo-2-chloro-4-methyl-3-nitropyridine lies not in any single substituent but in the orthogonal reactivity enabled by its specific combination of halogen (Br, Cl), nitro, and methyl groups on the pyridine ring . This allows for programmed, sequential functionalization that is impossible with simpler analogs. For instance, 2-chloro-4-methyl-3-nitropyridine lacks the bromine handle necessary for palladium-catalyzed cross-coupling reactions . Similarly, other positional isomers of bromo-chloro-nitropyridine (e.g., 4-bromo-2-chloro-3-methyl-5-nitropyridine) exhibit different steric and electronic environments, leading to altered regioselectivity in subsequent transformations [1]. The specific arrangement in CAS 884495-15-2 is therefore critical for achieving the desired reaction pathway and final molecular architecture.

Analog lacking the bromine handle removes key Pd-catalyzed cross-coupling reactivity, limiting scaffold diversification.
Positional isomers may exhibit altered regioselectivity, requiring re-validation of synthetic routes.

5-Bromo-2-chloro-4-methyl-3-nitropyridine Comparative Evidence


Purity Specification

For procurement decisions, the purity and physical form of a compound are critical for ensuring reproducibility in downstream applications. 5-Bromo-2-chloro-4-methyl-3-nitropyridine is supplied as a crystalline solid with a certified minimum purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This specification provides a quantifiable baseline for research use, allowing users to proceed with synthesis without additional purification. While other vendors also offer the compound at similar purity levels , the consistent specification of ≥95% (HPLC) is the standard commercial benchmark for this building block.

Purity Specification
Supplier specification
≥95% (HPLC)
Defined baseline for batch-to-batch consistency.
Verify via certificate of analysis.
Quality Control Procurement Analytical Chemistry

Functional Group Orthogonality

The key differentiator for 5-Bromo-2-chloro-4-methyl-3-nitropyridine is its multi-functional nature, enabling diverse and sequential chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The chlorine atom can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions. The nitro group is a precursor to an amino group via reduction, which can then be further derivatized. The methyl group provides a site for potential oxidation or can serve as a metabolic blocking group [1]. In contrast, the simpler analog 2-chloro-4-methyl-3-nitropyridine lacks the bromine atom, eliminating the possibility of using orthogonal cross-coupling strategies for scaffold diversification .

Orthogonal Handles
Class-level inference
Target 4 handles (Br, Cl, NO₂, CH₃)
Comparator 3 handles (Cl, NO₂, CH₃)
Enables sequential diversification not possible with simpler analogs.
Based on established reactivity principles; confirm experimentally.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Safety and Handling Profile

A quantitative assessment of the safety profile is essential for laboratory planning and procurement. 5-Bromo-2-chloro-4-methyl-3-nitropyridine is classified with specific hazard statements including H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) . This is a distinct and less severe profile compared to the broader and more serious warnings for the non-brominated analog 2-chloro-4-methyl-3-nitropyridine, which is noted to be likely toxic and corrosive . The specific and moderate hazard classification of the target compound allows for more straightforward implementation of standard laboratory safety protocols (e.g., PPE, fume hood) without the need for specialized corrosive material handling procedures, which may influence procurement decisions for general research laboratories.

Hazard Classification
Supplier data; verify
Acute Tox. 4 (H302, H312)
Moderate hazard profile may simplify safety protocol implementation.
Comparator reported as likely toxic/corrosive; validate with current SDS.
Chemical Safety Regulatory Procurement

5-Bromo-2-chloro-4-methyl-3-nitropyridine Applications


Kinase Inhibitor Library Synthesis

In medicinal chemistry programs targeting kinases, the generation of diverse compound libraries is paramount. 5-Bromo-2-chloro-4-methyl-3-nitropyridine serves as an advanced starting material due to its four orthogonal functional groups . The bromine atom is ideally suited for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling to explore chemical space [1]. Subsequent reduction of the nitro group yields an amine handle for amide bond formation or further heterocycle construction. This sequential, orthogonal reactivity enables the rapid and systematic exploration of structure-activity relationships (SAR) that would be impossible with simpler, less-functionalized pyridine cores.

Agrochemical Discovery

The electron-deficient nature of the 5-Bromo-2-chloro-4-methyl-3-nitropyridine core enhances its binding affinity to various biological targets, making it a valuable scaffold in agrochemical research . The compound's multiple reactive handles allow for the systematic introduction of substituents to modulate properties like lipophilicity, metabolic stability, and target engagement. For instance, the chlorine and nitro groups can be leveraged for nucleophilic substitutions to introduce diverse functional motifs, while the bromine handle allows for palladium-catalyzed cross-coupling reactions, providing access to a wide range of novel analogs for biological screening against pests and weeds.

Chemical Biology Probes

The specific substitution pattern of 5-Bromo-2-chloro-4-methyl-3-nitropyridine enables its use as a precursor for synthesizing functionalized ligands for metal complexes or as a building block for creating molecular probes. The bromine atom can be used to attach fluorescent tags or affinity handles via cross-coupling. The chlorine atom provides a site for further derivatization with biologically relevant groups. The presence of the nitro group allows for the introduction of an amine for conjugation to biopolymers. This polyfunctionality makes the compound a strategic starting point for creating sophisticated tools for chemical biology investigations.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity profile
Scaffold diversification via sequential derivatization efficiency
Agrochemical discovery
Electron-deficient pyridine core
Substituent effects on target engagement and stability
Chemical biology probe development
Polyfunctional conjugation handles
Tag / biopolymer attachment efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-4-methyl-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.